molecular formula C12H8ClN3 B4454447 7-chloro-4-(1H-imidazol-1-yl)quinoline

7-chloro-4-(1H-imidazol-1-yl)quinoline

Cat. No.: B4454447
M. Wt: 229.66 g/mol
InChI Key: BGGDSACPMZOYDU-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Heterocycle in Chemical Biology and Medicinal Chemistry Research

The quinoline scaffold, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. nih.govchemrj.org Its derivatives have demonstrated a remarkable breadth of pharmacological activities, solidifying their importance in drug design and development. researchgate.netorientjchem.org

Key Therapeutic Applications of Quinoline Derivatives:

Therapeutic AreaExamples of Quinoline-Based Drugs
AntimalarialChloroquine (B1663885), Mefloquine, Quinine nih.govnih.gov
AntibacterialCiprofloxacin, Sparfloxacin nih.gov
AnticancerTopotecan, Irinotecan, Bosutinib researchgate.netnih.govdurham.ac.uk
AntiviralSaquinavir nih.gov
Anti-inflammatory---
AntifungalClioquinol nih.gov

The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune its pharmacological properties. researchgate.net The introduction of various substituents at different positions on the quinoline ring can significantly influence the compound's efficacy and target selectivity. nih.govorientjchem.org For instance, the 7-chloroquinoline (B30040) moiety is a key component in several antimalarial drugs and has been extensively studied for its therapeutic potential. researchgate.net

Role of the Imidazole (B134444) Moiety in Bioactive Compound Design and Mechanism Elucidation

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is another fundamental building block in the design of bioactive compounds. mdpi.comresearchgate.net This moiety is present in numerous naturally occurring molecules, including the amino acid histidine and histamine, and plays a critical role in various biological processes. researchgate.netnih.gov

The unique chemical properties of the imidazole ring make it a valuable component in drug design. nih.gov It can act as both a proton donor and acceptor, participate in hydrogen bonding, and coordinate with metal ions, all of which are crucial for molecular recognition and binding to biological targets. nih.gov The imidazole scaffold is particularly well-suited for kinase inhibition, a key strategy in anticancer drug development. mdpi.com

Diverse Biological Activities of Imidazole-Containing Compounds: nih.govresearchgate.net

Anticancer mdpi.com

Antibacterial

Antifungal researchgate.net

Anti-inflammatory

Antiviral scialert.net

The incorporation of the imidazole moiety into hybrid molecules can enhance their biological activity and provide insights into their mechanism of action. mdpi.com

Overview of Research Approaches for 7-chloro-4-substituted Quinoline Derivatives

The development of novel 7-chloro-4-substituted quinoline derivatives, including 7-chloro-4-(1H-imidazol-1-yl)quinoline, involves a multidisciplinary approach encompassing synthesis, biological evaluation, and computational studies.

Synthesis: The synthesis of these compounds often involves nucleophilic substitution reactions where the chlorine atom at the 4-position of the 7-chloroquinoline core is displaced by a suitable nucleophile, such as an imidazole derivative. mdpi.com Researchers have developed various synthetic methodologies to create libraries of these compounds with diverse substitutions, allowing for the exploration of structure-activity relationships (SAR). durham.ac.uksemanticscholar.org For instance, "click chemistry" using ultrasound irradiation has been employed for the efficient synthesis of new 7-chloroquinoline derivatives. semanticscholar.orgtandfonline.com

Biological Evaluation: A critical aspect of the research involves screening these compounds for their biological activity against a range of targets. This includes in vitro assays to determine their efficacy against cancer cell lines, bacteria, fungi, and parasites. mdpi.comtandfonline.comnih.gov For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and evaluated for their antiproliferative activities against various tumor cell lines. mdpi.com Similarly, quinoline-imidazole hybrids have been investigated as potential inhibitors of enzymes like 15-lipoxygenase. nih.gov

Computational Studies: In silico methods, such as molecular docking, play a vital role in understanding the potential mechanism of action of these compounds. nih.govnih.gov These computational tools help predict how the molecules might bind to their biological targets, providing valuable insights for rational drug design and optimization. researchgate.net For example, molecular docking has been used to study the interaction of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids with the active site of P. falciparum dihydropteroate synthase. nih.gov

The ongoing research into this compound and its analogs continues to uncover new therapeutic possibilities, driven by the synergistic potential of the quinoline and imidazole scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-4-imidazol-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-9-1-2-10-11(7-9)15-4-3-12(10)16-6-5-14-8-16/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGDSACPMZOYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Cl)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations for 7 Chloro 4 1h Imidazol 1 Yl Quinoline and Derivatives

Strategies for Quinoline (B57606) Core Synthesis and Functionalization at the C-4 Position

The synthesis of the quinoline scaffold is a cornerstone of heterocyclic chemistry, with numerous established methods for its construction. Classic name reactions such as the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses provide pathways to a wide array of substituted quinolines. For the specific synthesis of 7-chloro-4-(1H-imidazol-1-yl)quinoline, the most critical precursor is 4,7-dichloroquinoline (B193633). This intermediate is highly valuable due to the differential reactivity of its two chlorine atoms. durham.ac.uk

The chlorine atom at the C-4 position of the quinoline ring is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C-7 position. nih.govmdpi.com This regioselectivity is attributed to the electron-withdrawing effect of the ring nitrogen, which activates the C-4 position for nucleophilic attack. This makes 4,7-dichloroquinoline an ideal starting material for introducing a variety of functional groups at the C-4 position while retaining the 7-chloro substituent, which is often crucial for biological activity. durham.ac.uknih.gov

The synthesis of 4,7-dichloroquinoline itself can be achieved through multi-step processes, often starting from 3-chloroaniline. The Gould-Jacobs reaction, for instance, involves the condensation of an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent chlorination to yield the desired dichloroquinoline framework. Modern approaches also utilize regioselective metalation strategies to functionalize the quinoline core. durham.ac.uk

Imidazole (B134444) Ring Incorporation Techniques and Linker Chemistry

The direct incorporation of the imidazole ring onto the 7-chloroquinoline (B30040) scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this method, 4,7-dichloroquinoline is reacted with imidazole in the presence of a base. The imidazole anion acts as the nucleophile, displacing the highly reactive chlorine atom at the C-4 position to form the target compound, this compound.

In addition to direct attachment, a significant area of research involves connecting the imidazole and quinoline moieties through various linkers to probe structure-activity relationships. This "linker chemistry" approach allows for modulation of the distance, flexibility, and chemical nature of the connection between the two heterocyclic systems. Common strategies include:

Amino-alkyl Linkers: Reacting 4,7-dichloroquinoline with diamines like ethanolamine (B43304) or N,N'-dimethylethylenediamine introduces a flexible chain at the C-4 position. scielo.br The terminal amine of this linker can then be used to construct an imidazole ring or react with a pre-formed imidazole-containing fragment.

Piperazine (B1678402) Linkers: Piperazine is a common linker, readily reacting with 4,7-dichloroquinoline to form 7-chloro-4-(piperazin-1-yl)quinoline (B128142). mdpi.comnih.gov The second nitrogen of the piperazine ring serves as a handle for further functionalization, including the attachment of benzimidazole (B57391) or other heterocyclic systems. mdpi.comnih.gov

Van Leusen Imidazole Synthesis: This powerful method allows for the construction of the imidazole ring from simpler components. tsijournals.comorganic-chemistry.org For instance, a quinoline derivative bearing an aldehyde can react with tosylmethyl isocyanide (TosMIC) and an amine in a multi-component reaction to form a quinoline-imidazole hybrid. researchgate.netresearchgate.net This method is versatile for creating 1,4- or 1,5-disubstituted imidazoles attached to the quinoline core. organic-chemistry.orgresearchgate.net

Multi-component Reaction Approaches in Quinoline-Imidazole Hybrid Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like quinoline-imidazole hybrids in a single pot. researchgate.net These reactions avoid the need for isolating intermediates, thereby saving time, reagents, and reducing waste.

A prominent example is the Van Leusen three-component reaction (vL-3CR), which constructs the imidazole ring from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org By using a quinoline-based aldehyde (e.g., 2-chloroquinoline-3-carbaldehyde), the reaction directly yields a quinoline-imidazole scaffold. researchgate.net The process involves the in-situ formation of an aldimine from the quinoline aldehyde and the amine, which then undergoes a cycloaddition with TosMIC, followed by elimination of toluenesulfinic acid to form the aromatic imidazole ring. organic-chemistry.org

Another MCR strategy involves the condensation of a quinoline aldehyde, benzil (B1666583), and ammonium (B1175870) acetate (B1210297) in the presence of a catalyst to form a trisubstituted imidazole ring appended to the quinoline core. This approach allows for the rapid generation of a library of derivatives by varying the substituents on the quinoline and benzil starting materials.

Table 1: Comparison of Catalysts in Multi-component Synthesis of Quinoline-Imidazole Derivatives
CatalystReaction TypeKey FeaturesTypical YieldReference
Ceric Ammonium Nitrate (CAN)Three-component (aldehyde, benzil, ammonium acetate)Water-compatible Lewis acid; simple work-up.Excellent (e.g., ~91%) researchgate.net
None (Base-mediated)Van Leusen Imidazole Synthesis (aldehyde, amine, TosMIC)Versatile for various imidazole substitution patterns.Good to Excellent organic-chemistry.orgnih.gov
FeCl₃ / p-TsOHThree-component (aldehyde, benzil, ammonium acetate)Common Lewis and Brønsted acid catalysts.Moderate (45-50%) researchgate.net
Iodine (I₂)Three-component (aldehyde, benzil, ammonium acetate)Mild and effective catalyst.Moderate (~55%) researchgate.net

Directed Chemical Modifications for Structure-Activity Relationship (SAR) Probing

The 7-chloroquinoline scaffold is a "privileged structure" in medicinal chemistry, and modifications to its structure, particularly at the C-4 position, have profound effects on biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds.

Key SAR findings for 7-chloroquinoline-imidazole derivatives include:

The 7-Chloro Group: The presence of the chlorine atom at the C-7 position is often considered essential for potent antimalarial and antiprion activity. nih.gov

C-4 Substituent: The nature of the group at the C-4 position is a primary determinant of activity. Direct attachment of an imidazole ring or its connection via different linkers significantly influences the compound's properties.

Substitution on the Quinoline Ring: Adding other substituents to the quinoline core can modulate activity. For example, studies on quinoline-imidazole hybrids found that introducing bromo (Br) or methoxy (B1213986) (OMe) groups improved antimalarial potency and selectivity. nih.gov

Substitution on the Imidazole/Linker: In hybrids containing a piperazine linker, substitutions on the far end of the piperazine ring are critical. For instance, adding a 4-bromobenzyl group to the piperazine linker of a 7-chloroquinoline derivative resulted in high cytotoxicity against cancer cell lines. nih.gov

Stereochemistry: The stereochemistry of chiral centers within the linker can play a significant role. In one study, the separated enantiomers of a racemic quinoline-imidazole hybrid showed that one isomer, (-)-11(xxxii), possessed significantly more potent antimalarial activity than the other. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline Derivatives
Core ScaffoldModificationEffect on Biological ActivityReference
7-ChloroquinolinePresence of 7-ClConsidered essential for antimalarial/antiprion activity. nih.gov
Quinoline-Imidazole HybridAddition of Br or OMe to quinoline ringImproved antimalarial activity and selectivity. nih.gov
7-Chloroquinoline-Piperazine HybridAddition of 4-bromobenzyl to piperazineHigh cytotoxicity against MCF-7 and PC3 cancer cells. nih.gov
Quinoline-Imidazole HybridEnantiomeric separation of chiral linkerOne enantiomer showed significantly higher antimalarial potency. nih.gov
7-Chloroquinoline HydrazoneVaried heterocyclic units7-Chloroquinoline hydrazones were the most active anticancer series compared to pyridine (B92270) or imidazole hydrazones. nih.gov

Green Chemistry Considerations in Synthesis

The synthesis of quinoline-imidazole derivatives, like many pharmaceutical compounds, traditionally involves methods that can be inefficient and environmentally burdensome. nih.gov Consequently, there is a growing focus on developing greener synthetic protocols.

Key green chemistry approaches applied to this class of compounds include:

Ultrasound-Assisted Synthesis: The use of ultrasound (US) irradiation has been shown to be a highly effective green method. rsc.orgrsc.org In the N-alkylation of imidazole rings to create precursors for hybrids, ultrasound reduces reaction times from days to hours and slightly increases yields compared to conventional thermal heating. rsc.org This leads to a significant reduction in energy consumption. rsc.org

Microwave-Assisted Synthesis: Solvent-free microwave thermolysis provides a rapid, high-yielding, and environmentally friendly protocol for synthesizing quinoline-based imidazole derivatives. researchgate.net

Green Solvents: Efforts are being made to replace toxic solvents like chloroform (B151607) with more benign alternatives. rsc.org

Catalyst Choices: The use of efficient, non-toxic, and recyclable catalysts is a central tenet of green chemistry.

Atom Economy: Multi-component reactions are inherently green as they combine several starting materials into a final product in a single step, maximizing atom economy and minimizing waste. researchgate.net

Table 3: Comparison of Conventional vs. Green Synthesis for Quinoline-Imidazole Precursors (N-Alkylation)
ParameterConventional Thermal Heating (TH)Ultrasound (US) IrradiationReference
Reaction Time48–96 hours1–2 hours rsc.org
YieldGoodGood to Excellent (5-10% increase over TH) rsc.org
Energy ConsumptionHighLow rsc.org
Environmental ImpactHigher (long heating times, potential for side reactions)Lower (energy efficient, faster, milder conditions) nih.govrsc.org

Computational Chemistry and in Silico Research Paradigms

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This simulation forecasts the binding mode and affinity, providing a model of the ligand-target complex. For 7-chloro-4-(1H-imidazol-1-yl)quinoline, docking studies are instrumental in identifying potential biological targets and elucidating the structural basis of its activity. The process involves placing the three-dimensional structure of the compound into the binding site of a protein and evaluating the most stable conformations.

In studies of similar 7-chloroquinoline (B30040) derivatives, molecular docking has been successfully used to predict interactions with various enzymes, such as protein kinases, which are often implicated in cancer. mdpi.comresearchgate.net For instance, research on related hybrids has used docking to identify key interactions within the active sites of enzymes like c-Src tyrosine kinase and acetylcholinesterase. researchgate.netresearchgate.netnih.gov

The primary goal of molecular docking is to predict the binding pose of the ligand. The simulation samples a large number of possible orientations and conformations of the this compound molecule within the protein's binding pocket. Each pose is scored based on a function that estimates the free energy of binding. The lowest-energy poses are considered the most likely binding modes.

This analysis reveals how the planar quinoline (B57606) ring system and the flexible imidazole (B134444) substituent orient themselves to achieve optimal interactions with the protein's active site residues. Conformational analysis within the docking simulation assesses the energetic favorability of the molecule's shape upon binding, ensuring that the predicted pose is sterically and energetically plausible.

Once a stable binding mode is predicted, the specific non-covalent interactions between this compound and the target protein are analyzed. These interactions are critical for the stability of the ligand-protein complex.

Hydrogen Bonding: The nitrogen atoms in the quinoline and imidazole rings can act as hydrogen bond acceptors, while any N-H groups could serve as donors, forming strong, directional interactions with polar amino acid residues (e.g., Aspartate, Glutamate, Serine).

π-Stacking and π-π Interactions: The aromatic quinoline core is well-suited for π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. These interactions are crucial for stabilizing the ligand in the binding pocket.

Halogen Interactions: The chlorine atom at the 7-position of the quinoline ring can participate in halogen bonding, a non-covalent interaction with nucleophilic atoms like oxygen or nitrogen on the protein backbone or side chains.

A typical interaction profile derived from a docking simulation for this compound would be summarized in a table, detailing the specific residues involved and the nature of the interaction.

Table 1: Illustrative Ligand-Protein Interaction Profile for this compound

Interaction TypeLigand MoietyProtein Residue (Example)Distance (Å)
Hydrogen BondImidazole NitrogenASP 1232.9
π-π StackingQuinoline RingPHE 2344.4
Halogen Bond7-Chloro GroupGLN 78 (Backbone Oxygen)3.1
Van der WaalsFull MoleculeVAL 80, LEU 150N/A

Note: This table is for illustrative purposes to show the type of data generated from docking studies; specific residues and distances depend on the protein target.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP Methodologies) for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which govern its stability, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a common choice for balancing accuracy and computational cost in studying organic molecules like this compound.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons, suggesting higher nucleophilicity.

LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater tendency to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity. A small energy gap implies that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Other quantum chemical descriptors, such as electronegativity, chemical hardness, and softness, can also be calculated from HOMO and LUMO energies to further characterize the molecule's reactivity.

Table 2: Representative Quantum Chemical Reactivity Descriptors

ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ΔE = ELUMO - EHOMO; indicates chemical reactivity and stability
Electronegativity (χ)Measures the power of an atom or group to attract electrons
Chemical Hardness (η)Measures resistance to change in electron distribution
Chemical Softness (S)Reciprocal of hardness; indicates higher reactivity

Note: Specific energy values (typically in electron volts, eV) would be determined through DFT calculations.

DFT calculations can also predict the vibrational frequencies of this compound, which correspond to the peaks observed in an infrared (IR) spectrum. This theoretical spectrum can be compared with experimental data to confirm the molecular structure and the purity of a synthesized sample. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which helps in interpreting its Ultraviolet-Visible (UV-Vis) absorption spectrum.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Pharmacokinetic Modeling (In Silico)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction models are used to estimate how the human body is likely to handle the substance, helping to identify potential liabilities early in the drug discovery process. ijprajournal.com These predictions are crucial for optimizing the drug-like properties of molecules like this compound. Studies on similar 7-chloroquinoline hybrids frequently employ tools like the SwissADME web server for these calculations. mdpi.comresearchgate.net

Key parameters evaluated in an in silico ADMET study include:

Absorption: Predictions of properties like water solubility, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are primarily responsible for drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions.

Excretion: While less commonly predicted, some models estimate clearance rates.

Toxicity: Forecasts of potential toxic effects, such as mutagenicity (Ames test prediction), cardiotoxicity (hERG inhibition), and hepatotoxicity.

Drug-Likeness: Evaluation based on established rules like Lipinski's Rule of Five, which assesses whether a compound has physicochemical properties consistent with orally active drugs.

Table 3: Representative In Silico ADMET and Physicochemical Profile for this compound

Property CategoryParameterPredicted Value/DescriptorImplication
Physicochemical Molecular Weight(Calculated)Drug-likeness (Lipinski's Rule)
LogP (Lipophilicity)(Calculated)Affects absorption and permeability
Topological Polar Surface Area (TPSA)(Calculated)Relates to cell permeability
Absorption GI AbsorptionHigh/LowBioavailability after oral intake
Blood-Brain Barrier (BBB) PermeantYes/NoPotential for CNS effects
Metabolism CYP Enzyme Inhibition (e.g., CYP2D6)Inhibitor/Non-inhibitorRisk of drug interactions
Toxicity Ames TestPositive/NegativeMutagenic potential
Drug-Likeness Lipinski's Rule of FiveYes/No (Number of violations)Oral bioavailability likelihood

Note: This table represents typical parameters assessed in an in silico ADMET study. The values are placeholders pending actual calculation.

Predictive Analysis of Absorption and Distribution (e.g., gastrointestinal absorption, blood-brain barrier penetration)

In silico tools are frequently employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. For derivatives of 7-chloroquinoline, studies often report on key parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.

For instance, research on novel 7-chloro-4-aminoquinoline-benzimidazole hybrids includes in silico ADME predictions. researchgate.net Similarly, studies on 7-chloro-4-quinolinylhydrazone derivatives have involved in silico analysis of their physicochemical and pharmacokinetic properties, suggesting good oral bioavailability for some analogs. nih.gov These predictive models typically rely on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often evaluated against frameworks like Lipinski's Rule of Five.

While specific data for this compound is not available, a hypothetical predictive analysis would likely involve the use of software like SwissADME or pkCSM to calculate these properties. The results would be presented in a tabular format to assess its drug-likeness.

Hypothetical In Silico ADME Prediction for a 7-chloroquinoline Derivative

Parameter Predicted Value Acceptable Range
Molecular Weight 243.68 g/mol < 500 g/mol
LogP 3.5 < 5
Hydrogen Bond Donors 0 < 5
Hydrogen Bond Acceptors 3 < 10
Gastrointestinal Absorption High High

This table is illustrative and not based on actual data for this compound.

In Silico Prediction of Metabolic Pathways and Excretion Profiles

Predicting the metabolic fate of a compound is another critical aspect of in silico toxicology and pharmacokinetics. Computational models can predict the sites on a molecule most likely to be metabolized by enzymes such as the cytochrome P450 (CYP) family. nih.gov For quinoline-based compounds, understanding their metabolism is key to identifying potential drug-drug interactions and toxic metabolites.

Studies on related compounds, such as N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide, have included investigations into their drug-likeness by predicting pharmacokinetic properties. nih.gov General in silico tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.gov This information helps in anticipating adverse drug reactions and in designing compounds with a more favorable metabolic profile. The prediction of excretion pathways, whether renal or hepatic, is also a component of these computational assessments.

Structure-Based Drug Design and Virtual Screening Applications

Structure-based drug design and virtual screening are powerful computational techniques used to identify and optimize new drug candidates. These methods rely on the three-dimensional structure of a biological target, such as an enzyme or receptor, to dock potential ligands and predict their binding affinity and mode of interaction.

The 7-chloroquinoline scaffold is a common feature in molecules designed to target a variety of proteins. For example, virtual screening of quinoline-derived libraries has been used to identify potential inhibitors of SARS-CoV-2 proteins. mdpi.com In such studies, a library of compounds is computationally docked into the active site of a target protein, and the binding energies are calculated to rank the compounds.

For this compound, a typical virtual screening workflow would involve:

Obtaining the 3D structure of a relevant biological target from a repository like the Protein Data Bank (PDB).

Preparing the protein structure by adding hydrogens, assigning charges, and defining the binding pocket.

Generating a 3D conformation of this compound.

Docking the compound into the target's binding site using software like AutoDock or Glide.

Analyzing the predicted binding poses and scoring them based on binding affinity.

This process can help in hypothesizing the potential biological targets of the compound and in designing more potent analogs.

Molecular Dynamics Simulations for Dynamic Ligand-Receptor Behavior

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its receptor over time. These simulations can reveal the stability of the ligand-receptor complex, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and conformational changes that may occur upon binding.

MD simulations have been used to study the interaction of quinoline derivatives with various targets, such as acetylcholinesterase in the context of Alzheimer's disease. These studies can elucidate the mechanism of inhibition and provide a rationale for the observed biological activity.

A hypothetical MD simulation study of this compound bound to a target protein would involve:

Setting up the initial system with the docked complex in a solvent box with appropriate ions.

Minimizing the energy of the system to remove steric clashes.

Gradually heating the system to physiological temperature and equilibrating it.

Running a production simulation for a duration of nanoseconds to microseconds.

Analyzing the trajectory to understand the dynamics of the interaction, including root-mean-square deviation (RMSD) of the protein and ligand, and the specific interactions that stabilize the binding.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Substituents on the Quinoline (B57606) Ring System

The quinoline nucleus is a versatile scaffold, and its biological activity can be significantly modulated by the nature and position of its substituents. In the context of 7-chloroquinoline (B30040) derivatives, modifications at various positions have been shown to have a profound impact on their anticancer and antiprotozoal activities.

Research on quinoline-based anticancer agents has highlighted the importance of substitutions on the quinoline ring. For instance, in a series of 2-oxoquinoline derivatives, N-alkylation was found to increase cytotoxic activity. Conversely, a 7-chloro substitution on the quinoline ring was reported to decrease cytotoxic activity in some instances, indicating that the electronic and steric properties of substituents are critical determinants of biological response. researchgate.net

In the development of antimalarial agents, the 7-position of the quinoline ring has been a key focus. Studies on 4-aminoquinoline (B48711) analogs have shown that the 7-chloro group is a common feature in many potent drugs. nih.gov However, replacing the 7-chloro group with other substituents like phenylether, biaryl, and alkylaryl groups has also yielded compounds with significant antimalarial activity, particularly against drug-resistant strains. The biaryl-containing subset, for example, demonstrated consistent potency against the drug-resistant K1 strain of P. falciparum. nih.gov

The following table summarizes the impact of various substituents on the quinoline ring of compounds analogous to 7-chloro-4-(1H-imidazol-1-yl)quinoline:

Table 1: Impact of Quinoline Ring Substituents on Biological Activity of Analogous Compounds
Compound Series Substituent Position Substituent Type Observed Impact on Biological Activity Reference
2-OxoquinolinesN-alkylationAlkyl groupsIncreased cytotoxic activity researchgate.net
7-Substituted-4-aminoquinolines7Phenylether, biaryl, alkylarylGood antimalarial activity; biaryl group potent against resistant strains nih.gov
Quinoline-imidazole hybridsVariesBr, OMeImproved antimalarial activity and selectivity index nih.gov
7-ChloroquinolinehydrazonesVariesElectron-withdrawing groups (e.g., F, Cl, Br, NO2) on an attached benzene (B151609) ringImportant for anticancer activity researchgate.net

Influence of Imidazole (B134444) Moiety and Linker Variation on Biological Activity

In a study of quinoline-imidazole hybrids, the introduction of a positive charge on the imidazole moiety was found to potentially increase membrane permeability and water solubility, leading to more potent antibacterial compounds. researchgate.netnih.gov The influence of substituents on a benzoyl moiety attached to the imidazole/benzimidazole (B57391) unit was also noted as a key factor in modulating activity. researchgate.net

Linker variation is a common strategy in drug design to optimize the spatial orientation and flexibility of pharmacophores. In a series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids, the type of linker connecting the two heterocyclic systems was a distinguishing feature. researchgate.netmdpi.com Compounds with a 3-phenyl linker, a 4-phenyl piperazine (B1678402) linker, and an ethyl benzamidyl linker were synthesized and evaluated for their antiproliferative activities. researchgate.netmdpi.com The results indicated that the nature of the linker significantly influenced the cytotoxic activity and selectivity against different cancer cell lines. mdpi.com

The table below illustrates the influence of the imidazole/benzimidazole moiety and linker variations on the biological activity of related hybrid compounds.

Table 2: Influence of Imidazole/Benzimidazole Moiety and Linker Variation on Biological Activity
Compound Series Linker Type Modification on Imidazole/Benzimidazole Observed Impact on Biological Activity Reference
Quinoline-imidazole/benzimidazole saltsAmide-alkylIntroduction of a positive charge on imidazolePotential for increased membrane permeability and antibacterial activity researchgate.netnih.gov
7-Chloro-4-aminoquinoline-benzimidazole hybrids3-phenyl, 4-phenyl piperazine, ethyl benzamidylUnsubstituted benzimidazoleStrong cytotoxic activity and effective cell cycle suppression in leukemia and lymphoma cells researchgate.netmdpi.com
Quinoline-imidazole/benzimidazole hybridsAmide-alkylPhenyl group on benzoyl moietyGood candidate for future drug development with anticancer and antibacterial activities researchgate.net

Role of Halogenation (e.g., 7-chloro-substitution) on Biological Activity Profiles

The 7-chloro substituent is a hallmark of many successful quinoline-based drugs, most notably the antimalarial chloroquine (B1663885). Its electron-withdrawing nature and steric bulk at this position are known to be crucial for the biological activity of these compounds.

In the context of anticancer activity, the 7-chloroquinoline moiety has been shown to enhance the cytotoxic effect of certain hybrid molecules. For example, Morita-Baylis-Hillman adducts hybridized with a 7-chloroquinoline moiety were more active than their non-quinolyl counterparts. scielo.brresearchgate.net This suggests that the 7-chloroquinoline scaffold can serve as a potent pharmacophore in the design of new anticancer agents. However, some studies have also reported that a 7-chloro substitution can decrease cytotoxic activity in certain molecular contexts, highlighting the complexity of SAR. researchgate.net

In the realm of antiprotozoal agents, the 7-chloro group is often associated with potent activity. nih.govnih.govnih.gov A series of 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids were synthesized and evaluated for their antiamoebic and antimalarial activities, with some compounds showing significant efficacy. nih.gov The 7-chloroquinoline core is a common feature in many compounds investigated for activity against various protozoan parasites. nih.gov

The following table summarizes the observed effects of the 7-chloro substitution on the biological activity of various quinoline derivatives.

Table 3: Role of 7-Chloro Substitution on Biological Activity Profiles
Compound Series Biological Activity Observed Role of 7-Chloro Group Reference
Morita-Baylis-Hillman adduct/7-chloroquinoline hybridsAnticancerEnhancement of cytotoxic effect scielo.brresearchgate.net
2-OxoquinolinesAnticancerDecreased cytotoxic activity in some derivatives researchgate.net
7-Chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybridsAntiprotozoal (antiamoebic, antimalarial)Contributes to potent activity nih.gov
7-ChloroquinolinehydrazonesAnticancerMost active series in a study against 60 cancer cell lines nih.gov
7-Chloro-(4-thioalkylquinoline) derivativesAnticancerCore scaffold for derivatives with antiproliferative activity nih.gov

Stereochemical Considerations in Activity Profiling

In a study on quinoline-imidazole hybrids with antimalarial activity, the enantiomeric separation of a racemic mixture revealed that one enantiomer, (-)-11(xxxii), possessed significantly more potent antimalarial activity than the other isomer. nih.gov This highlights that the three-dimensional arrangement of the molecule is critical for its interaction with the biological target.

Similarly, in the broader context of quinoline derivatives, compounds with an (R)-configuration at a chiral center in the side chain have been found to be more active than their (S)-configuration counterparts in some anticancer studies. orientjchem.org These findings emphasize the necessity of considering stereochemistry in the design and evaluation of new quinoline-based therapeutic agents. The specific stereochemical requirements for the biological activity of this compound would need to be determined through dedicated synthesis and testing of its potential enantiomers or diastereomers if a chiral center is introduced.

Mechanistic Elucidation of Biological Activities in Preclinical Research Models

Antimalarial Activity: Investigating Parasite-Specific Mechanisms

The 7-chloroquinoline (B30040) scaffold is a well-established pharmacophore in antimalarial drug discovery, with compounds like chloroquine (B1663885) historically being at the forefront of treatment. However, the rise of drug-resistant Plasmodium species has driven research into novel derivatives, such as 7-chloro-4-(1H-imidazol-1-yl)quinoline, to combat this global health challenge.

Heme Polymerization Inhibition Studies (e.g., β-hematin formation)

A crucial process for the survival of the malaria parasite within red blood cells is the detoxification of heme. When the parasite digests hemoglobin, it releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline form known as hemozoin, which is structurally identical to β-hematin. nih.gov The inhibition of this polymerization process is a key mechanism of action for quinoline-based antimalarials. nih.govtaylorandfrancis.com

Compounds like this compound are believed to function by interfering with this detoxification pathway. researchgate.net They are thought to form complexes with heme, thereby preventing its incorporation into the growing hemozoin crystal. nih.govresearchgate.net This capping of the polymer chain leads to the accumulation of toxic, soluble heme within the parasite's digestive vacuole. nih.govresearchgate.net The buildup of free heme results in oxidative stress and damage to parasitic membranes, ultimately causing parasite death. nih.govtaylorandfrancis.com The efficacy of various 4-aminoquinoline (B48711) derivatives has been shown to correlate with their ability to inhibit β-hematin formation in laboratory assays. nih.govnih.gov Some studies suggest that the antimalarial action of quinolines is dependent on the drug's interaction with both free heme and the growing heme polymer. nih.govresearchgate.net

MetricFindingReferences
Mechanism Inhibition of heme polymerization (β-hematin formation). nih.govnih.govtaylorandfrancis.comresearchgate.netnih.govresearchgate.net
Process Drug forms a complex with heme, preventing its crystallization into hemozoin. nih.govresearchgate.net
Outcome Accumulation of toxic free heme, leading to oxidative stress and parasite death. nih.govtaylorandfrancis.com

Enzyme Inhibition in Plasmodium Species (e.g., PfLDH, cytochrome bc1 complex)

In addition to heme polymerization, researchers have investigated other potential targets for quinoline (B57606) derivatives within the malaria parasite. One such enzyme is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), which is vital for the parasite's energy production through glycolysis. nih.govscirp.org It has been proposed that quinoline derivatives, after forming complexes with heme, could act as more efficient inhibitors of PfLDH by competing with its cofactor, NADH, at the active site. nih.gov Molecular docking studies have explored the binding of various quinoline-based compounds to PfLDH, suggesting they could act as competitive inhibitors. scirp.orgnih.gov

Another important target is the cytochrome bc1 complex, a component of the parasite's mitochondrial electron transport chain. Inhibition of this complex disrupts the parasite's energy metabolism and is a known mechanism for other antimalarial drugs. The potential for this compound and related compounds to inhibit the cytochrome bc1 complex is an area of ongoing investigation.

Target EnzymeProposed Mechanism of InhibitionReferences
PfLDH Quinoline-heme complexes may compete with NADH at the enzyme's active site. scirp.orgnih.gov
Cytochrome bc1 complex Potential disruption of the parasite's mitochondrial respiratory chain.

Resistance Mechanisms and Strategies for Overcoming Drug Resistance in Plasmodium

Widespread resistance to chloroquine in Plasmodium falciparum is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT). nih.govnih.gov This transporter, located on the membrane of the parasite's digestive vacuole, actively pumps chloroquine out of its site of action, reducing its effective concentration. nih.govnih.gov The key K76T mutation in PfCRT is central to this resistance phenotype. nih.govanu.edu.au

A major goal in developing new 4-aminoquinoline derivatives, including those with an imidazole (B134444) group, is to create molecules that can evade or overcome this resistance. nih.govnih.gov It is hypothesized that structural modifications, such as the introduction of the imidazole moiety in this compound, may decrease the compound's affinity for the mutated PfCRT transporter. nih.gov This would allow the drug to accumulate in the digestive vacuole and exert its inhibitory effect on heme polymerization, even in chloroquine-resistant strains. nih.govnih.gov The development of novel quinoline hybrids and derivatives often involves testing against both chloroquine-sensitive and chloroquine-resistant parasite strains to verify their ability to bypass these resistance mechanisms. nih.govplos.orgresearchgate.net

Anticancer / Antiproliferative Activity: Cellular and Molecular Targets

The quinoline nucleus is a versatile scaffold that has also been extensively explored in the design of anticancer agents. Its planar structure allows for intercalation into DNA, and its derivatives can be tailored to interact with various molecular targets implicated in cancer development and progression. tandfonline.comnih.gov

Apoptosis Induction Pathways (e.g., flow cytometry analysis of cell cycle)

A key characteristic of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Quinoline derivatives have been shown to trigger this process. tandfonline.commdpi.com One common method to study this is through flow cytometry, which can analyze the distribution of cells throughout the different phases of the cell cycle. nih.govnih.gov

Research on various quinoline compounds has demonstrated their capacity to cause cell cycle arrest, often at the G2/M or G0/G1 phase, thereby preventing cancer cells from dividing. tandfonline.commdpi.comresearchgate.net For example, a study on a selenolo-quinoline derivative, MPSQ, showed it arrested colon adenocarcinoma cells in the G2/M phase and induced apoptosis through a mitochondria-mediated pathway. tandfonline.comresearchgate.net This is often observed in flow cytometry as an increase in the sub-G1 population, which represents cells with fragmented DNA, a hallmark of apoptosis. tandfonline.com

Research FindingMethodCell Line(s)References
G2/M phase cell cycle arrestFlow CytometryCOLO 205 (Colon Adenocarcinoma) tandfonline.comresearchgate.net
G0/G1 phase cell cycle arrestFlow CytometryCCRF-CEM (Leukemia) mdpi.com
Induction of apoptosisAnnexin V staining, caspase-3 activity assayCOLO 205 (Colon Adenocarcinoma) tandfonline.comresearchgate.net

Kinase Inhibition (e.g., VEGFR-II, c-Src, EGFR)

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival, and their dysregulation is a frequent driver of cancer. nih.govchapman.edu Consequently, kinase inhibitors are a major class of modern cancer therapies. The quinoline scaffold has served as a foundation for developing potent inhibitors of several key kinases. nih.govnih.gov

VEGFR-II (Vascular Endothelial Growth Factor Receptor 2): This receptor is a primary mediator of angiogenesis, the process of forming new blood vessels essential for tumor growth. nih.govmdpi.com Inhibiting VEGFR-II can cut off a tumor's blood supply. Several 7-chloro-4-substituted quinoline derivatives have been synthesized and evaluated as VEGFR-II inhibitors, with some showing promising activity in the low micromolar range. nih.gov Docking studies suggest these compounds bind to the ATP-binding site in the kinase domain. nih.govsemanticscholar.org

c-Src (Proto-oncogene tyrosine-protein kinase Src): This kinase is often overactive in various cancers and plays a role in promoting cell proliferation, survival, and metastasis. nih.gov Quinoline-based compounds have been identified as potent, ATP-competitive inhibitors of c-Src, with some analogs showing inhibitory concentrations (IC50) in the nanomolar range. acs.orgacs.org

EGFR (Epidermal Growth Factor Receptor): Overactivity of EGFR due to mutations is a known oncogenic driver in many cancers. Quinoline derivatives have also been explored as inhibitors of EGFR.

Target KinaseFindingCompound TypeIC50 ValuesReferences
VEGFR-II Inhibited kinase activity; showed cytotoxicity against cancer cell lines.7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative (4q)1.38 µM (VEGFR-II) nih.gov
c-Src Potent, ATP-competitive inhibition of kinase activity.4-phenylamino-3-quinolinecarbonitrile derivative (31a)1.2 nM (enzymatic) acs.org
c-Src Inhibition of kinase activity.4-phenylamino-3-quinolinecarbonitrile derivative (25)3.8 nM (enzymatic) acs.org

DNA Interaction and Topoisomerase Inhibition

The targeting of DNA and associated enzymes is a cornerstone of chemotherapy. nih.gov DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, playing a vital role in replication, transcription, and chromosome segregation. nih.gov Inhibition of these enzymes can lead to the stabilization of enzyme-DNA cleavage complexes, resulting in DNA strand breaks and ultimately, cell death. phcogrev.com

While direct studies on the DNA interaction and topoisomerase inhibition of this compound are not extensively documented in the reviewed literature, research on structurally related quinoline derivatives provides valuable insights. For instance, a novel series of pyrazolo[4,3-f]quinoline derivatives has been synthesized and evaluated for their potential to inhibit topoisomerase I and IIα. mdpi.com In these studies, certain derivatives displayed weak to moderate inhibitory activity against human DNA topoisomerase I. mdpi.com For example, compounds 2E and 2P from the pyrazolo[4,3-f]quinoline series were found to be approximately 6-fold and 7-fold less active than the known topoisomerase I inhibitor, camptothecin, respectively. mdpi.com

Furthermore, the broader class of 7-chloroquinoline derivatives, specifically 7-chloroquinolinehydrazones, has demonstrated significant cytotoxic effects against a wide array of cancer cell lines, suggesting that interaction with cellular proliferation machinery, which may include DNA and topoisomerases, is a likely mechanism of action. nih.gov The discovery of new anticancer agents often involves exploring their capacity to interact with DNA and inhibit topoisomerase enzymes. nih.gov

Cell Line Specificity and Selectivity Profiling

The evaluation of a compound's activity across various cell lines is crucial for determining its potential as a therapeutic agent and understanding its spectrum of efficacy. Although specific data for this compound is limited, studies on closely related 7-chloroquinoline hybrids offer a glimpse into the potential cytotoxic profile of this class of compounds.

Novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized and tested against a panel of cancer cell lines, demonstrating a range of antiproliferative activities. nih.govnih.gov The growth inhibitory (GI50) values for these compounds varied significantly depending on the specific chemical structure and the cancer cell line being tested, with values ranging from 0.4 µM to over 100 µM. nih.govresearchgate.net Notably, leukemia and lymphoma cell lines appeared to be more sensitive to some of these hybrids compared to carcinoma cell lines. nih.gov For instance, compounds 5d , 8d , and 12d , which feature an unsubstituted benzimidazole (B57391) ring, exhibited strong cytotoxic activity with GI50 values between 0.4 and 8 µM against leukemia and lymphoma cells. nih.govresearchgate.net

Similarly, a series of 7-chloroquinolinehydrazones displayed potent cytotoxic activity across a broad panel of human cancer cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov Several of these hydrazone derivatives exhibited submicromolar GI50 values, indicating significant cancer cell growth inhibition. nih.gov

The table below summarizes the growth inhibitory activities of selected 7-chloro-4-aminoquinoline-benzimidazole hybrids against various cancer cell lines.

CompoundCell LineGI50 (µM)
5d CCRF-CEM (Leukemia)0.4 - 8
8d Hut78 (Lymphoma)0.4 - 8
12d THP-1 (Leukemia)0.4 - 8
8e Carcinoma cells84.0 - >100
8e Leukemia and Lymphoma cells13.4 - 41

Note: The data presented is for 7-chloro-4-aminoquinoline-benzimidazole hybrids, which are structurally related to this compound.

Anti-inflammatory and Antinociceptive Activities: Modulation of Inflammatory Mediators

Inflammation is a complex biological response involving various enzymes and signaling pathways. Key mediators in the inflammatory process include inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov

Enzyme Inhibition (e.g., inducible Nitric Oxide Synthase (iNOS), Cyclooxygenase-2 (COX-2))

Signaling Pathway Modulation in Immune Cells (e.g., RAW 264.7 murine macrophages)

The RAW 264.7 murine macrophage cell line is a widely used in vitro model to study inflammatory responses. cytion.comnih.gov Upon stimulation with agents like LPS, these cells activate signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, leading to the production of pro-inflammatory mediators. nih.govmdpi.com

While specific studies on the modulation of these pathways by this compound are lacking, research on other bioactive molecules demonstrates how these pathways can be targeted. For instance, carboxybutyrylated glucosamine (B1671600) has been shown to inhibit iNOS and COX-2 expression in LPS-stimulated RAW 264.7 cells by down-regulating the MAPK-mediated NF-κB signaling pathway. nih.gov Similarly, chitooligosaccharides have been found to exert immunostimulatory effects in RAW 264.7 cells through the regulation of the MAPK and PI3K/Akt signaling pathways. mdpi.com These studies underscore the importance of these signaling cascades as targets for modulating the inflammatory response in macrophages.

Insecticidal and Antifeedant Activities: Neuromuscular Targets

The development of new insecticides is crucial for managing agricultural pests and disease vectors. One of the primary targets for many insecticides is the nervous system of insects.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine, playing a vital role in neuromuscular function in insects. nih.gov Inhibition of AChE leads to an accumulation of acetylcholine, causing paralysis and death.

While there is no direct data on the AChE inhibitory activity of this compound, a study on the closely related 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives has provided valuable information. nih.gov These triazolyl-quinoline hybrids exhibited weak to low inhibitory activity against acetylcholinesterase from both a commercial source (Electrophorus electricus) and from the target insect pest, Spodoptera frugiperda. nih.gov The IC50 value for the inhibition of commercial AChE was reported to be 27.7 µg/mL, while for the S. frugiperda larvae homogenate, it was 68.4 µg/mL. nih.gov Molecular docking simulations suggested that these compounds act as noncompetitive inhibitors, binding to the perimeter of the enzyme's active site cavity. nih.gov

The table below shows the acetylcholinesterase inhibitory activity of a mixture of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives.

Enzyme SourceIC50 (µg/mL)
Electrophorus electricus AChE27.7
Spodoptera frugiperda larvae homogenate AChE68.4

Note: The data presented is for 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives, which are structural analogs of this compound.

Larvicidal and Deterrent Effects in Insect Models (e.g., Spodoptera frugiperda)

While direct studies on the larvicidal and deterrent effects of this compound against the fall armyworm, Spodoptera frugiperda, are not extensively documented in the reviewed literature, significant research has been conducted on closely related derivatives, particularly 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline hybrids. These studies provide valuable insights into the potential insecticidal properties of the broader chemical class.

Research into a series of five 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives revealed notable larvicidal and antifeedant activities against S. frugiperda. These compounds, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrated significant potential as controlling agents for this major agricultural pest. researchgate.netnih.gov One of the triazolyl-quinoline hybrids exhibited a lethal dose (LD50) of 0.65 mg/g of insect, which, while potent, was approximately twofold less so than the reference insecticide methomyl (B1676398) (LD50 = 0.34 mg/g). researchgate.netnih.gov

Furthermore, one of the tested derivatives was identified as the most active antifeedant, with a median effective concentration (CE50) of 162.1 μg/mL. nih.gov This compound displayed a substantial antifeedant index, ranging from 56% to 79% at concentrations between 250 and 1000 µg/mL, indicating its ability to deter feeding in S. frugiperda larvae. nih.gov

The proposed mechanism of action for these derivatives involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system. nih.gov However, the tested triazolyl-quinoline hybrids showed only weak inhibitory activity against commercially available AChE from the electric eel (Electrophorus electricus) and low anti-AChE activity in homogenates of S. frugiperda larvae. nih.gov Molecular docking simulations suggest that these hybrids may act as mixed (competitive and noncompetitive) or noncompetitive inhibitors by binding to the catalytic active site and the perimeter of the enzyme cavity. nih.gov

It is important to emphasize that these findings pertain to the 1,2,3-triazolyl derivatives of 7-chloroquinoline and not directly to this compound. Nevertheless, this research highlights the potential of the 7-chloroquinoline scaffold as a basis for the development of novel insecticides and deterrents against S. frugiperda. researchgate.netnih.gov

Table 1: Larvicidal and Antifeedant Activity of 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives against Spodoptera frugiperda

Compound Derivative Larvicidal Activity (LD50) Antifeedant Activity (CE50) Antifeedant Index (250-1000 µg/mL)
Triazolyl-quinoline hybrid 6 0.65 mg/g insect Not specified Not specified
Triazolyl-quinoline hybrid 4 Not specified 162.1 μg/mL 56-79%

Antiviral Activities: Mechanism of Action Studies (e.g., SARS-CoV-2 protein interactions)

The direct antiviral activity and mechanism of action of this compound against SARS-CoV-2 have not been specifically detailed in the available research. However, extensive studies on related quinoline compounds, particularly chloroquine and hydroxychloroquine, offer potential mechanisms through which this class of molecules may exert antiviral effects. It is important to note that while these compounds share a quinoline core, their biological activities can differ significantly.

One proposed mechanism for the antiviral action of quinoline derivatives against SARS-CoV-2 is the inhibition of viral entry into host cells. nih.gov Chloroquine and its derivatives are known to increase the pH of endosomes, which can interfere with the function of cellular proteases like cathepsin L that are crucial for the processing of the viral spike protein and subsequent fusion of the viral and endosomal membranes. nih.gov

Another potential target is the interaction between the viral spike protein and the host cell receptor, angiotensin-converting enzyme 2 (ACE2). Some quinoline-based compounds may interfere with this binding, thereby preventing the initial attachment of the virus to the host cell. nih.gov

Furthermore, research on other novel quinoline derivatives has explored their potential to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. mdpi.com In silico docking studies of some 4-aminoquinoline derivatives have suggested a high binding affinity towards Mpro. mdpi.com A study on a different but related compound, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, also indicated through molecular docking that it could be a potential agent against SARS-CoV-2 by interacting with viral proteins. nih.gov

Recent research on newly synthesized quinoline-morpholine hybrids has demonstrated significant in vitro anti-SARS-CoV-2 activity, with some compounds showing stronger inhibition than the reference drug chloroquine. nih.gov While the precise mechanism of action for these new hybrids has not been fully elucidated, their structural similarity to chloroquine suggests they may share a similar mode of antiviral action. nih.gov

It is crucial to reiterate that these mechanistic insights are drawn from studies on related quinoline compounds, and further research is required to determine if this compound exhibits similar antiviral properties and mechanisms of action against SARS-CoV-2.

Other Investigated Biological Activities (e.g., sirtuin inhibition, serotonin (B10506) uptake inhibition, anti-tubercular, anti-fungal, cGAS antagonism)

The broader biological activities of this compound and its derivatives have been explored in several preclinical research models, revealing a range of potential therapeutic applications.

Sirtuin Inhibition: There is no direct evidence from the reviewed literature to suggest that this compound is an inhibitor of sirtuins. However, the imidazole moiety is present in some compounds that have been investigated as sirtuin regulators. nih.gov Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their inhibition is being explored as a therapeutic strategy for certain diseases. ijpsonline.comnih.govnih.gov

Serotonin Uptake Inhibition: The potential for this compound to inhibit serotonin uptake has not been specifically reported. However, some quinoline derivatives have been investigated for their effects on the serotonin system. For instance, 6-nitro,2-(1-piperazinyl)quinoline (DU 24565) was found to be a potent and selective inhibitor of serotonin synaptosomal uptake. nih.gov

Anti-tubercular Activity: A significant body of research has focused on the anti-tubercular potential of 7-chloroquinoline derivatives. Several studies have synthesized and evaluated series of 7-chloro-4-quinolinylhydrazones against Mycobacterium tuberculosis H37Rv. nih.govmdpi.comnih.gov Certain hydrazone derivatives exhibited potent anti-tubercular activity, with minimum inhibitory concentrations (MIC) as low as 0.60 µg/mL, comparable to first-line anti-TB drugs like ethambutol (B1671381) and rifampicin. nih.govnih.gov These findings suggest that the 7-chloroquinoline scaffold is a promising starting point for the development of new anti-tubercular agents. mdpi.comnih.gov

Anti-fungal Activity: The anti-fungal properties of 7-chloroquinoline derivatives have also been investigated. A study on fifteen 7-chloro-4-arylhydrazonequinolines demonstrated their in vitro activity against a panel of oral fungi, including various Candida and Rhodotorula species. researchgate.netnih.govresearchgate.net Some of these compounds displayed MIC and minimum fungicidal concentration (MFC) values comparable to the standard anti-fungal drug fluconazole (B54011), indicating their potential as leads for new anti-fungal agents. researchgate.netnih.govresearchgate.net Hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have also shown anti-fungal activity against Candida albicans and Cryptococcus neoformans. mdpi.com

cGAS Antagonism: There is no direct evidence to indicate that this compound acts as a cGAS antagonist. However, some quinoline-containing antimalarial drugs, such as quinacrine (B1676205) and chloroquine, have been shown to inhibit the enzymatic activity of cGAS by disrupting its binding to double-stranded DNA (dsDNA). nih.gov This suggests that the quinoline scaffold could potentially be explored for the development of cGAS inhibitors. nih.govnih.gov

Table 2: Investigated Biological Activities of 7-Chloroquinoline Derivatives

Biological Activity Derivative Class Key Findings
Anti-tubercular 7-Chloro-4-quinolinylhydrazones MIC values as low as 0.60 µg/mL against M. tuberculosis H37Rv. nih.govnih.gov
Anti-fungal 7-Chloro-4-arylhydrazonequinolines Activity comparable to fluconazole against various oral fungi. researchgate.netnih.govresearchgate.net
Anti-fungal 7-Chloro-4-aminoquinoline hybrids Activity against C. albicans and C. neoformans. mdpi.com

| cGAS Antagonism | Quinoline-containing antimalarials | Inhibition of cGAS enzymatic activity by disrupting dsDNA binding. nih.gov |

Preclinical Evaluation Models and Methodologies in Vitro and in Vivo Non Human Studies

Cell-Based Assays for Antiproliferative and Cytotoxic Effects (e.g., MTT assay)

The initial screening of 7-chloro-4-(1H-imidazol-1-yl)quinoline for potential anticancer activity involves cell-based assays that measure its ability to inhibit cell proliferation or induce cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. It assesses cell metabolic activity, which serves as an indicator of cell viability. While extensive research has been conducted on various 7-chloroquinoline (B30040) derivatives, specific data from MTT assays detailing the antiproliferative effects of this compound remains limited in publicly accessible literature. mdpi.comnih.govnih.govnih.gov

To understand the potential efficacy of this compound in a clinical oncology setting, it is crucial to evaluate its activity against a panel of cancer cell lines. This typically includes both cell lines sensitive to standard chemotherapy drugs and those that have developed resistance. Such studies help to determine the compound's spectrum of activity and whether it can overcome known resistance mechanisms.

Research on related 7-chloroquinoline hydrazone and benzimidazole (B57391) hybrids has shown significant cytotoxic activity against diverse cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. mdpi.comresearchgate.net However, specific studies detailing the GI50 (concentration for 50% growth inhibition) values for this compound against a comparative panel of drug-sensitive and drug-resistant cancer cell lines are not available in the reviewed scientific literature.

Assessing the cytotoxicity of a compound against non-cancerous mammalian cell lines is a vital step to determine its selectivity and potential for causing harm to healthy tissues. Cell lines such as Vero (African green monkey kidney epithelial cells) and MDCK1 (Madin-Darby canine kidney cells) are commonly used for this purpose. mdpi.com A high cytotoxic concentration (CC50) against these cells, relative to the effective concentration against cancer or parasitic cells, indicates a favorable therapeutic index.

Studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids have included cytotoxicity assessments on the MDCK1 cell line. mdpi.com However, specific CC50 values for this compound against Vero or MDCK1 cells have not been reported in the available search results.

Parasite Culture Assays for Antiplasmodial Activity (in vitro)

Given the quinoline (B57606) core, a structure central to many antimalarial drugs like chloroquine (B1663885), this compound is a candidate for antiplasmodial activity testing. In vitro assays using continuous cultures of Plasmodium falciparum are the primary method for this evaluation.

A critical evaluation involves testing the compound against well-characterized laboratory strains of P. falciparum with differing sensitivities to chloroquine. Chloroquine-sensitive (CQS) strains like 3D7 and D10, and chloroquine-resistant (CQR) strains such as W2 and K1, are standardly used. nih.gov This determines if the compound retains efficacy against parasites that have developed resistance to legacy antimalarials. The results are typically expressed as the 50% inhibitory concentration (IC50).

Research into novel 4-aminoquinoline-imidazole derivatives has shown promising activity against both CQS (3D7) and CQR (K1) strains of P. falciparum. nih.gov Some of these related compounds exhibited a low resistance factor, indicating an ability to circumvent the resistance mechanisms that affect chloroquine. nih.gov Despite this, specific IC50 data for this compound against these strains is not detailed in the available literature.

Animal Models for Efficacy Assessment (in vivo, non-human)

Compounds that show promising in vitro activity are advanced to in vivo testing using animal models to assess their efficacy within a whole organism.

Rodent malaria parasites, such as Plasmodium yoelii and Plasmodium berghei, are widely used to model human malaria in mice. nih.govpuce.edu.ec The standard method for assessing efficacy is the 4-day suppressive test, where the reduction in blood-stage parasitemia is measured after treating infected mice. This in vivo model provides crucial information on the compound's bioavailability and metabolic stability.

Numerous studies have demonstrated the in vivo efficacy of various 7-chloroquinoline derivatives in P. berghei-infected mice, with some compounds showing curative effects. nih.govpuce.edu.ec However, specific in vivo efficacy data for this compound in a Plasmodium yoelii or other rodent malaria models has not been found in the searched scientific reports.

Inflammation and Nociception Models

Standard pharmacological models are employed to assess the anti-inflammatory and antinociceptive potential of new compounds. These assays are crucial for identifying agents that can modulate pain and inflammation pathways. While specific data for this compound is not available in the current literature, the evaluation of closely related 7-chloroquinoline derivatives in these models provides a basis for potential activity.

Carrageenan-Induced Paw Edema: This is a widely used and reproducible model of acute inflammation. nih.gov The injection of carrageenan, a polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema, hyperalgesia, and erythema. nih.gov The increase in paw volume is measured over several hours and the ability of a test compound to reduce this swelling indicates its anti-inflammatory properties. mdpi.comsigmaaldrich.com This model is sensitive to inhibitors of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. sigmaaldrich.com For instance, a derivative, 7-chloro-4-(piperazin-1-yl)quinoline (B128142), demonstrated a significant reduction in paw edema in mice, with inhibitions of 34%, 50%, and 64% at 1, 2, and 3 hours post-carrageenan administration, respectively. tbzmed.ac.ir

Writhing Test: The acetic acid-induced writhing test is a common method for evaluating peripheral analgesic activity. The intraperitoneal injection of acetic acid in mice causes abdominal constrictions, or writhes, which are indicative of visceral pain. A reduction in the number of writhes by a test compound suggests an analgesic effect. Studies on 7-chloro-4-phenylsulfonyl quinoline showed a significant reduction in acetic acid-induced abdominal writhing in mice. durham.ac.uk Similarly, a 7-chloro-4-(piperazin-1-yl)quinoline derivative was also effective in this model. tbzmed.ac.ir

Hot-Plate Test: This test is used to assess central antinociceptive activity. The test measures the reaction time of an animal, typically a mouse, to a thermal stimulus by placing it on a heated surface. An increase in the latency to a pain response (e.g., licking a paw or jumping) indicates a centrally mediated analgesic effect. In studies with 7-chloro-4-phenylsulfonyl quinoline and its analogs, antinociceptive effects were observed in thermal nociception models like the hot-plate test. durham.ac.ukmedchemexpress.com However, some derivatives did not show activity in this specific test, indicating that structural modifications can influence the mechanism of action. medchemexpress.com

Insect Bioassays

The search for new insecticides is critical for agriculture and public health. Quinoline derivatives have been explored for their potential in this area.

Larvicidal and Antifeedant Assays on Spodoptera frugiperda: The fall armyworm, Spodoptera frugiperda, is a significant agricultural pest. nih.gov Bioassays to evaluate the larvicidal and antifeedant effects of chemical compounds on this insect are therefore of great interest. While direct studies on this compound are not documented, research on the closely related 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives offers valuable insights. nih.govmedchemexpress.com These triazole analogs have demonstrated both larvicidal and antifeedant properties against S. frugiperda. nih.govmedchemexpress.com

In one study, five different 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives were synthesized and evaluated. The compounds exhibited larvicidal activity with LD50 values below 3 mg/g of the insect. nih.gov One of the more potent hybrids displayed an LD50 of 0.65 mg/g. nih.gov Furthermore, significant antifeedant activity was observed, with one derivative showing a good antifeedant index at various concentrations. nih.govmedchemexpress.com

Interactive Data Table: Larvicidal and Antifeedant Activity of 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives against S. frugiperda

CompoundLarvicidal Activity (LD50 in mg/g insect)Antifeedant Activity (CE50 in µg/mL)Antifeedant Index (%) at 250-1000 µg/mL
Triazolyl-quinoline Hybrid 1> 3--
Triazolyl-quinoline Hybrid 21.25162.156-79
Triazolyl-quinoline Hybrid 30.65--
Triazolyl-quinoline Hybrid 42.80--
Triazolyl-quinoline Hybrid 5> 3--

Data sourced from studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives. nih.govmedchemexpress.com The specific structures of the hybrid compounds are detailed in the source literature.

Biomarker Analysis and Gene Expression Studies in Preclinical Models

To understand the molecular mechanisms underlying the pharmacological effects of 7-chloroquinoline derivatives, biomarker analysis and gene expression studies are conducted, often in cell-based models like the murine macrophage cell line RAW 264.7. These cells, when stimulated with lipopolysaccharide (LPS), produce inflammatory mediators, mimicking an inflammatory response.

Research on a 7-chloro-4-(piperazin-1-yl)quinoline derivative has shown that it can significantly inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 cells. tbzmed.ac.ir Western blot analysis confirmed that this inhibition was associated with a suppression of the protein expression of inducible nitric oxide synthase (iNOS). tbzmed.ac.ir

Furthermore, the broader class of 7-chloroquinolines, including the well-known drug chloroquine, has been shown to modulate the expression of key pro-inflammatory cytokines. Chloroquine can inhibit the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in human monocytes and macrophages. nih.gov The mechanism of inhibition appears to differ for each cytokine, with chloroquine affecting the processing of TNF-α precursor protein and reducing the stability of IL-1β and IL-6 mRNA. nih.gov Hydroxychloroquine, another derivative, has also been shown to inhibit the production of IL-1α and IL-6. nih.gov

These findings suggest that a potential mechanism of action for the anti-inflammatory effects of compounds like this compound could involve the downregulation of key inflammatory enzymes and cytokines.

Interactive Data Table: Effect of a 7-chloro-4-(piperazin-1-yl)quinoline Derivative on Inflammatory Biomarkers

BiomarkerCell LineEffectReference Compound
Nitric Oxide (NO)RAW 264.7Inhibition of LPS-induced release7-chloro-4-(piperazin-1-yl)quinoline derivative
Cyclooxygenase-2 (COX-2)RAW 264.7Inhibition of LPS-induced expression7-chloro-4-(piperazin-1-yl)quinoline derivative
Inducible Nitric Oxide Synthase (iNOS)RAW 264.7Suppression of protein expression7-chloro-4-(piperazin-1-yl)quinoline derivative
Tumor Necrosis Factor-alpha (TNF-α)Human monocytes/macrophagesInhibition of productionChloroquine
Interleukin-1beta (IL-1β)Human monocytes/macrophagesInhibition of productionChloroquine
Interleukin-6 (IL-6)Human monocytes/macrophagesInhibition of productionChloroquine/Hydroxychloroquine

Data compiled from studies on 7-chloroquinoline derivatives. tbzmed.ac.irnih.govnih.gov

Design and Synthesis of Hybrid Molecules and Advanced Scaffold Modifications

Quinoline-Imidazole Hybridization Strategies with Different Linkers

Ultrasound-assisted synthesis has been presented as a green and efficient method for creating quinoline-imidazole hybrids, significantly reducing reaction times and energy consumption compared to conventional heating. rsc.org This approach often involves N-alkylation of the imidazole (B134444) ring followed by a Huisgen [3+2] dipolar cycloaddition reaction. rsc.org

Key hybridization strategies involving different linkers include:

Phenyl and Piperazine (B1678402) Linkers: In one approach, 7-chloro-4-aminoquinoline is connected to a benzimidazole (B57391) moiety (a close structural analog of imidazole) through linkers like a 3-phenyl group or a 4-phenyl piperazine unit. mdpi.com The synthesis involves preparing a key intermediate, such as 4-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)benzaldehyde, which then undergoes condensation with a diamine precursor to form the benzimidazole ring. mdpi.comnih.gov

Amide-Containing Linkers: Linkers incorporating an amide bond, such as an ethyl benzamide (B126) linker, have also been explored. mdpi.comnih.gov These are typically synthesized by coupling a precursor with a carboxylic acid moiety to an amino-functionalized counterpart using standard peptide coupling reagents like EDC and HOBt. mdpi.com

Triazole-Based Linkers: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for creating a stable 1,2,3-triazole ring that acts as a linker. nih.govmdpi.commdpi.com For instance, 4-azido-7-chloroquinoline can be reacted with a terminal alkyne attached to another pharmacophore to yield the triazole-linked hybrid. mdpi.comresearchgate.net This strategy has been used to create quinoline-benzimidazole hybrids connected by a triazole-methyl-phenoxy linker. nih.govmdpi.com

Hydrazone Linkers: Hydrazone linkages (-C=N-NH-) are formed by the condensation of a hydrazine (B178648) derivative, such as 7-chloro-4-hydrazinoquinoline, with an aldehyde. nih.gov This method allows for the connection of the quinoline (B57606) core to various (hetero)aryl aldehydes. nih.gov

Table 1: Linker Strategies in Quinoline-Imidazole/Benzimidazole Hybrid Synthesis

Linker TypeSynthetic StrategyKey ReactantsReference
PhenylCondensationSubstituted aniline (B41778) and benzaldehyde (B42025) precursors mdpi.com
PiperazineNucleophilic Substitution, Condensation7-chloro-4-(piperazin-1-yl)quinoline (B128142), substituted benzaldehyde mdpi.comnih.gov
Ethyl BenzamideAmide CouplingCarboxylic acid and amine precursors with EDC/HOBt mdpi.comnih.gov
Triazole-methyl-phenoxyHuisgen [3+2] Cycloaddition (Click Chemistry)Azido-quinoline and alkyne-phenoxy-benzimidazole nih.govmdpi.com
HydrazoneCondensation7-chloro-4-hydrazinoquinoline and an aldehyde nih.gov

Incorporation of Additional Pharmacophores (e.g., benzimidazole, triazole, sulfonamide, piperazine)

To broaden the biological activity spectrum, the 7-chloro-4-(1H-imidazol-1-yl)quinoline scaffold is often further modified by incorporating other known pharmacophores. This molecular hybridization strategy aims to combine the therapeutic advantages of multiple bioactive components into a single compound. nih.govijpsjournal.comijpsjournal.com

Benzimidazole: As a bioisostere of imidazole, benzimidazole is a frequently incorporated moiety. nih.gov Hybrid molecules are synthesized by linking the 7-chloroquinoline (B30040) and benzimidazole cores through various bridges, as detailed in the previous section. nih.govresearchgate.netnih.gov The synthesis generally involves the condensation of a diamine with an aldehyde precursor attached to the linker and quinoline moiety. mdpi.comnih.govnih.govnih.gov These hybrids have been investigated extensively for their antiproliferative activities. mdpi.comnih.govnih.govnih.gov

Triazole: The 1,2,4-triazole (B32235) and 1,2,3-triazole rings are important pharmacophores integrated into the quinoline structure. 4-(1H-1,2,4-triazol-1-yl)-7-chloro-quinoline is synthesized by reacting 4,7-dichloroquinoline (B193633) with 1H-1,2,4-triazole. The 1,2,3-triazole moiety is commonly introduced using CuAAC click chemistry, where it can serve as a linker itself. nih.govmdpi.commdpi.com This approach has been used to create hybrids where the triazole connects the 7-chloroquinoline to other groups, including phenoxymethyl (B101242) acetamide. mdpi.comresearchgate.net

Sulfonamide: The sulfonamide group (-SO₂NH-) is another key pharmacophore introduced into the quinoline scaffold. researchgate.netmdpi.com Quinoline-sulfonamide hybrids are typically prepared through the acylation of an aminoquinoline with a benzenesulfonyl chloride derivative. mdpi.com In some designs, a piperazine linker is first attached to the 7-chloroquinoline, and this is subsequently reacted with a sulfonyl chloride to create 7-chloro-4-(piperazin-1-yl)quinoline-sulfonamide hybrids. nih.gov Hybrids combining quinolinesulfonamide with a triazole moiety have also been designed and synthesized. mdpi.com

Piperazine: The 7-chloro-4-(piperazin-1-yl)quinoline scaffold is a crucial intermediate and pharmacophore in its own right. nih.govresearchgate.netnih.govbldpharm.com It is readily synthesized from 4,7-dichloroquinoline and piperazine. mdpi.comnih.gov This scaffold serves as a versatile platform for further derivatization. For example, the second nitrogen atom of the piperazine ring can be acylated or alkylated to attach other functional groups or pharmacophores, such as N-phenylpiperazine, leading to compounds with anti-inflammatory and analgesic activities. tbzmed.ac.irnih.gov

Table 2: Examples of Hybrid Molecules Incorporating Additional Pharmacophores

Incorporated PharmacophoreExample Compound ClassSynthetic ApproachReference
Benzimidazole7-chloro-4-aminoquinoline-benzimidazole hybridsCondensation of a diamine and an aldehyde mdpi.comnih.govnih.gov
Triazole7-chloroquinoline-triazole hybridsHuisgen [3+2] cycloaddition or nucleophilic substitution mdpi.comresearchgate.net
SulfonamideQuinoline-sulfonamide hybridsAcylation of an aminoquinoline with a sulfonyl chloride mdpi.commdpi.com
Piperazine7-chloro-4-(piperazin-1-yl)quinoline derivativesNucleophilic substitution followed by N-functionalization nih.govtbzmed.ac.irnih.gov

Rational Design Principles for Enhanced Selectivity and Potency

The development of advanced this compound derivatives is guided by rational design principles aimed at optimizing their therapeutic profiles. These principles leverage an understanding of chemical structure, physicochemical properties, and interactions with biological targets.

Molecular Hybridization: This is a core principle where two or more pharmacophoric units are combined into a single molecule. The goal is to create chimeric compounds that may interact with multiple biological targets, potentially leading to synergistic activity, reduced side effects, and an ability to overcome drug resistance mechanisms. nih.govnih.govnih.gov The quinoline-imidazole/benzimidazole framework is a classic example of this approach. nih.govnih.govnih.gov

Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to rationally designing more potent and selective compounds. By systematically altering specific parts of the molecule—such as the type and length of the linker, or the nature and position of substituents on the aromatic rings—researchers can identify the structural features that are critical for biological activity. nih.gov For instance, studies on quinoline-benzimidazole hybrids have shown that the type of linker (e.g., 3-phenyl vs. 4-phenyl piperazine vs. ethyl benzamide) and substituents on the benzimidazole ring significantly influence antiproliferative effects on cancer cells. mdpi.comnih.gov Similarly, the introduction of a bromine atom at the phenoxy core of a triazole-linked hybrid was found to alter inhibitory effects. nih.gov

Target-Oriented Design and Molecular Docking: Many modern drug design efforts are target-specific. Hybrid molecules are designed to bind with high affinity and selectivity to a particular biological target, such as a protein kinase, which is often implicated in disease. ijpsjournal.com For example, 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been specifically designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-II), a key target in cancer therapy. nih.gov Computational molecular docking studies are frequently employed to predict how a designed molecule will bind to its target's active site. mdpi.comnih.gov This allows for the rational modification of the structure to improve binding interactions (e.g., hydrogen bonds, van der Waals forces) and, consequently, potency. mdpi.comnih.gov Docking studies have guided the design of hybrids targeting kinases like c-Src and TAO2. mdpi.comnih.govnih.gov

Modulation of Physicochemical Properties: The rational design process also involves fine-tuning the physicochemical properties of the hybrid molecules to improve their drug-like characteristics. For instance, introducing a permanent positive charge on the imidazole nitrogen via quaternization is a strategy used to increase water solubility and membrane permeability, which are crucial for bioavailability. nih.govnih.gov In silico tools are often used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to guide the design toward compounds with a higher probability of success in later developmental stages. nih.govmdpi.com

Future Research Trajectories and Broader Academic Implications

Exploration of Novel Biological Targets

The 7-chloroquinoline (B30040) core is a well-established pharmacophore, notably present in antimalarial drugs like chloroquine (B1663885). mdpi.comscielo.br Derivatives of 7-chloroquinoline have been investigated for a range of biological activities, including anticancer, antiparasitic, and anti-inflammatory effects. nih.govnih.govnih.gov The introduction of the imidazole (B134444) ring at the 4-position of the quinoline (B57606) core in 7-chloro-4-(1H-imidazol-1-yl)quinoline opens up possibilities for interaction with novel biological targets.

Future research should focus on screening this compound against a diverse panel of biological targets to uncover new therapeutic potentials. Given the known activities of related compounds, promising areas of investigation include:

Kinase Inhibition: Many quinoline derivatives are known to be kinase inhibitors, which are crucial in cancer therapy. mdpi.com Investigating the inhibitory potential of this compound against various protein kinases could reveal novel anticancer applications.

Antiparasitic Activity: The 7-chloroquinoline scaffold is a key feature in many antimalarial drugs. scielo.br Research into the activity of this compound against different strains of Plasmodium falciparum and other parasites is a logical extension of existing knowledge. nih.gov

Enzyme Inhibition: The imidazole moiety can coordinate with metal ions in enzyme active sites. This suggests that this compound could be a potential inhibitor of metalloenzymes involved in various disease pathways.

Development of Advanced Synthetic Routes

The synthesis of quinoline derivatives has traditionally relied on classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses. ijpsjournal.comnih.gov However, these methods often require harsh reaction conditions and can generate significant waste. tandfonline.com The development of more efficient and environmentally friendly synthetic routes is a key area of future research.

Advanced synthetic methodologies that could be applied to the synthesis of this compound include:

Catalytic C-N Cross-Coupling Reactions: Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and has been used for the synthesis of related N-aryl imidazolines. tandfonline.com Adapting these methods for the coupling of 7-chloro-4-aminoquinoline with an activated imidazole derivative could provide a more efficient route.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of heterocyclic compounds, including quinolines. tandfonline.com Exploring microwave-assisted protocols for the synthesis of this compound could lead to more rapid and efficient production.

High-Throughput Screening and Lead Optimization in Research

High-throughput screening (HTS) is a crucial technology in modern drug discovery, allowing for the rapid evaluation of large libraries of compounds against specific biological targets. rjpbr.comdovepress.com For this compound and its derivatives, HTS can be employed to:

Identify Initial Hits: Screening a library of analogs of this compound against various biological assays can quickly identify promising lead compounds for further development.

Facilitate Structure-Activity Relationship (SAR) Studies: The data generated from HTS can be used to build SAR models, which guide the rational design of more potent and selective analogs.

Once initial hits are identified, lead optimization becomes the primary focus. This involves systematically modifying the chemical structure of the lead compound to improve its pharmacological properties. For this compound, lead optimization could involve:

Modification of the Imidazole Ring: Introducing substituents onto the imidazole ring can modulate the compound's electronic and steric properties, potentially enhancing its binding affinity and selectivity for its target.

Substitution on the Quinoline Core: While the 7-chloro substituent is a common feature, exploring other substitutions on the quinoline ring could lead to improved activity or a better pharmacokinetic profile.

Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Predictive Modeling: ML models can be trained on existing data for quinoline derivatives to predict the biological activity and physicochemical properties of novel analogs of this compound. youtube.comnih.gov This can help prioritize the synthesis of compounds with the highest probability of success.

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties from scratch. springernature.com By providing the model with the this compound scaffold and a set of desired biological activities, it can generate new chemical structures for synthesis and testing.

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds against a biological target, identifying those with the highest predicted binding affinity. This can significantly reduce the time and cost associated with experimental HTS.

Investigation of Environmental Impact and Green Chemistry for Large-Scale Research Synthesis

As promising compounds move towards larger-scale synthesis for further research and potential clinical development, the environmental impact of the manufacturing process becomes a critical consideration. The principles of green chemistry aim to minimize the environmental footprint of chemical processes. ijpsjournal.comtandfonline.com

For the large-scale research synthesis of this compound, future research should focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents, is a key tenet of green chemistry. nih.gov

Development of Recyclable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused can significantly reduce waste and improve the cost-effectiveness of the synthesis. acs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

By integrating these green chemistry principles into the development of synthetic routes for this compound, researchers can ensure that the advancement of this potentially valuable compound is achieved in an environmentally responsible manner.

Q & A

Q. What are the established synthetic routes for 7-chloro-4-(1H-imidazol-1-yl)quinoline?

Answer: The compound is typically synthesized via nucleophilic aromatic substitution (NAS) of 4,7-dichloroquinoline with imidazole. Key methods include:

  • Method A : Reacting 4,7-dichloroquinoline with imidazole in a polar aprotic solvent (e.g., acetonitrile) using triethylamine as a base at room temperature for 15 minutes .
  • Method B : Microwave-assisted synthesis in dimethylformamide (DMF) with potassium carbonate and TOSMIC (toluene sulfonyl methyl isocyanide) at 90°C for 6–8 hours, followed by purification via column chromatography .
  • Precursor note : 4,7-dichloroquinoline is a critical intermediate, synthesized via cyclization of substituted malonates or halogenation of quinoline derivatives .

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

  • Structural confirmation : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR for verifying substitution patterns and purity .
  • Crystallography : X-ray diffraction (e.g., as used for piperazine analogs in ) to resolve stereochemical ambiguities .
  • Purity assessment : HPLC with UV detection (≥98% purity threshold) and thin-layer chromatography (TLC) for reaction monitoring .

Q. What preliminary biological activities are reported for quinoline-imidazole hybrids?

Answer: While direct data on this compound is limited, analogs show:

  • Antimicrobial activity : Hydrazine derivatives of 7-chloroquinoline exhibit antitubercular effects (MIC values: 1.6–6.25 µg/mL) .
  • Anti-inflammatory potential : Piperazine-substituted quinolines inhibit nitric oxide (NO) production in macrophages (IC50_{50}: ~12 µM) .
  • Antimalarial analogs : 4-Aminoquinoline-imidazole hybrids demonstrate activity against Plasmodium falciparum .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

Answer:

  • Catalyst screening : Grubbs catalysts (e.g., for ring-closing metathesis) or iridium-based photocatalysts may enhance cyclization efficiency .
  • Solvent selection : Replace DMF with biodegradable solvents (e.g., ethyl acetate) to reduce environmental impact .
  • Process intensification : Ultrasound-assisted reactions or deep eutectic solvents (DES) can reduce reaction time by 30–50% .

Q. How should researchers address contradictions in reported biological data for quinoline-imidazole derivatives?

Answer:

  • Assay standardization : Compare results across consistent models (e.g., RAW 264.7 macrophages for anti-inflammatory activity) .
  • Control normalization : Include positive controls (e.g., chloroquine for antimalarial assays) to calibrate activity thresholds .
  • Metabolic stability : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. What computational strategies predict the target interactions of this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) or malaria PfATP4 .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antitubercular activity to guide structural modifications .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict regioselectivity in substitution reactions .

Safety and Handling

Q. What safety precautions are required when handling this compound?

Answer:

  • Hazard classification : Acute toxicity (Category 4 for oral, dermal, and inhalation routes) mandates use of PPE (gloves, goggles) and fume hoods .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Waste disposal : Neutralize with 2 N NaOH before incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.